5-(1-Propynyl)-2'-deoxycytidine

Oligonucleotide Therapeutics Antisense Technology Nucleic Acid Hybridization

5-(1-Propynyl)-2'-deoxycytidine (CAS 117693-24-0), also known as 2'-deoxy-5-propynylcytidine, is a synthetic nucleoside analog where the cytosine base of 2'-deoxycytidine is modified with a 1-propynyl group at the C5 position. This modification, characterized by a planar, hydrophobic propyne group, is designed to enhance base stacking interactions and overall duplex stability when incorporated into oligonucleotides.

Molecular Formula C12H15N3O4
Molecular Weight 265.26 g/mol
CAS No. 117693-24-0
Cat. No. B047217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Propynyl)-2'-deoxycytidine
CAS117693-24-0
Synonyms2'-deoxy-5-propynylcytidine
Molecular FormulaC12H15N3O4
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESCC#CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O
InChIInChI=1S/C12H15N3O4/c1-2-3-7-5-15(12(18)14-11(7)13)10-4-8(17)9(6-16)19-10/h5,8-10,16-17H,4,6H2,1H3,(H2,13,14,18)/t8-,9+,10+/m0/s1
InChIKeyZRFXOICDDKDRNA-IVZWLZJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1-Propynyl)-2'-deoxycytidine (CAS 117693-24-0): A C5-Alkynyl Modified Nucleoside for Enhanced Oligonucleotide Performance


5-(1-Propynyl)-2'-deoxycytidine (CAS 117693-24-0), also known as 2'-deoxy-5-propynylcytidine, is a synthetic nucleoside analog where the cytosine base of 2'-deoxycytidine is modified with a 1-propynyl group at the C5 position [1]. This modification, characterized by a planar, hydrophobic propyne group, is designed to enhance base stacking interactions and overall duplex stability when incorporated into oligonucleotides [2]. It is primarily utilized as a building block for the synthesis of high-affinity antisense oligonucleotides, hybridization probes, and aptamers, rather than as a standalone small-molecule therapeutic [3].

Workflow Oligonucleotide synthesis; phosphoramidite building block
Modification C5-propynyl for reported duplex stabilization enhancement
Application context Antisense, hybridization probe, and aptamer research

Why 5-(1-Propynyl)-2'-deoxycytidine Cannot Be Replaced by Other C5-Modified Cytidines


Generic substitution of C5-modified cytidines is not feasible because the specific physicochemical properties of the C5 substituent dictate the magnitude of duplex stabilization and the resulting biological activity. The planar, rigid, and hydrophobic 1-propynyl group in this compound confers a distinct advantage in base stacking interactions compared to smaller or non-planar modifications like methyl (5-Me-dC) or 5-aza, leading to quantifiably different melting temperature (Tm) enhancements per substitution [1]. This differential stabilization directly impacts the affinity, specificity, and potency of oligonucleotide therapeutics and probes, making a direct replacement with another C5-modified analog a suboptimal choice for applications requiring maximal target binding [2].

5-Me-dC
pdC: greater reported duplex stabilization
Lower ΔTm per substitution; may not achieve equivalent binding affinity
Other C5 modifications
Planar propynyl group enhances base stacking
Non-planar or smaller substituents can alter stacking and hybridization properties

Quantitative Evidence for the Differential Performance of 5-(1-Propynyl)-2'-deoxycytidine


Superior Duplex Stabilization of 5-Propynyl-dC over Unmodified dC

The incorporation of 5-(1-propynyl)-2'-deoxycytidine (pdC) into an oligonucleotide significantly enhances duplex stability compared to unmodified 2'-deoxycytidine (dC). This enhancement is quantified by a substantial increase in melting temperature (Tm), which is a direct measure of binding affinity [1][2].

Duplex stabilization
Class-level
+2.8°C ΔTm per substitution
Reported binding affinity increase
Class-level inference; review specific assay conditions
Oligonucleotide Therapeutics Antisense Technology Nucleic Acid Hybridization

Comparative Duplex Stabilization: 5-Propynyl-dC vs. 5-Methyl-dC

While both 5-methyl-dC (5-Me-dC) and 5-(1-propynyl)-dC (pdC) enhance duplex stability, the magnitude of stabilization is considerably greater for pdC. The propynyl modification provides a more than two-fold higher increase in melting temperature per substitution compared to a methyl group [1][2].

Stabilization vs 5-Me-dC
Context-dependent
pdC +2.8°C; 5-Me-dC +1.3°C
pdC provides higher reported stabilization
Cross-study comparable; Tm assay context may vary
Oligonucleotide Chemistry Base Pairing Affinity Nucleic Acid Probe Design

Potent Antisense Activity of Oligonucleotides Containing 5-Propynyl-dC

Phosphorothioate oligodeoxynucleotides containing C-5 propyne analogs of cytidine (pdC) demonstrate potent, sequence-specific antisense inhibition of gene expression in cellular assays. The inhibitory activity occurs at low nanomolar concentrations and correlates directly with the enhanced melting temperature conferred by the propyne modification [1].

Antisense activity
Class-level
Nanomolar inhibition in cellular assay
Reported antisense endpoint response
Activity correlated with Tm; class-level inference
Antisense Therapeutics Gene Silencing Cellular Pharmacology

Differential Impact on Duplex vs. Triplex Formation for pdC and pdU

The 5-propynyl modification has differential effects on nucleic acid structures depending on the base. While both 5-(1-propynyl)-2'-deoxyuridine (pdU) and 5-(1-propynyl)-2'-deoxycytidine (pdC) enhance duplex stability, their effect on triplex formation diverges. pdU improves triplex binding, whereas pdC is reported to destabilize it [1][2].

Triplex formation
Class-level
pdC destabilizing; pdU stabilizing
pdC may not support triplex studies
Application-dependent selection required
Antigene Technology Triplex-Forming Oligonucleotides Nucleic Acid Structure

Optimal Application Scenarios for 5-(1-Propynyl)-2'-deoxycytidine Based on Quantitative Evidence


High-Affinity Antisense Oligonucleotides for Challenging Targets

The +2.8°C increase in Tm per pdC substitution makes this modification ideal for designing antisense oligonucleotides targeting sequences with low GC content or those requiring short lengths (e.g., 12-15mers) where natural duplex stability is insufficient [1]. The enhanced affinity translates to potent, sequence-specific inhibition at nanomolar concentrations in cellular assays [2].

Synthesis of Enhanced Hybridization Probes (e.g., Turbo TaqMan)

The substantial increase in melting temperature provided by pdC is routinely exploited in the design of high-performance qPCR probes like Turbo TaqMan probes [1]. This allows for more stringent washing conditions and improved signal-to-noise ratios, enhancing assay specificity and sensitivity.

Stabilization of DNA and RNA Duplexes in Structural Studies

The planar and hydrophobic nature of the 1-propynyl group promotes strong base stacking, which stabilizes double-helix formation with complementary single-stranded RNA or DNA [2]. This property is valuable for studying nucleic acid structures, including the stabilization of cytosine intercalated structures (i-motifs), as reported in structural biology research .

Substrate for Modified DNA Polymerases in Aptamer Selection (SELEX)

The 5'-triphosphate form (5-Propynyl-dCTP) is used as a substrate for certain DNA polymerases, such as Vent (exo-), to enzymatically synthesize modified DNA libraries . This enables the generation of aptamers with enhanced nuclease resistance and target binding affinity, expanding the chemical diversity available for in vitro selection experiments.

Application
Selection Property
Validation Focus
Antisense oligos for challenging sequences
Reported duplex stabilization context
Antisense inhibition endpoint response in cellular models
Hybridization probe design
Melting temperature elevation for stringent washes
Probe specificity and signal-to-noise in qPCR
Structural studies of DNA/RNA duplexes
Base stacking contribution to duplex stability
Stability assessment via Tm or spectroscopy
Aptamer library synthesis (SELEX)
Triphosphate substrate acceptance by Vent (exo-)
Modified aptamer enrichment and nuclease resistance

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